molecular formula C4H7ClO2S B1442520 1-Methylcyclopropane-1-sulfonyl chloride CAS No. 923032-55-7

1-Methylcyclopropane-1-sulfonyl chloride

Cat. No.: B1442520
CAS No.: 923032-55-7
M. Wt: 154.62 g/mol
InChI Key: FMDWPLJEKVUGTC-UHFFFAOYSA-N
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Preparation Methods

1-Methylcyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of potassium 1-methylcyclopropane-1-sulfonate with phosphorus oxychloride (POCl3) in tetrahydrofuran (THF) at 0°C. The reaction mixture is then stirred at room temperature for 2 hours, followed by quenching with ice-cold water . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Mechanism of Action

The mechanism of action of 1-methylcyclopropane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide and sulfonate ester derivatives, which are important in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

1-Methylcyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their specific structures and applications. The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-methylcyclopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-4(2-3-4)8(5,6)7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDWPLJEKVUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717299
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923032-55-7
Record name 1-Methylcyclopropane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylcyclopropane-1-sulfonyl chloride
Reactant of Route 2
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1-Methylcyclopropane-1-sulfonyl chloride
Reactant of Route 3
1-Methylcyclopropane-1-sulfonyl chloride
Reactant of Route 4
1-Methylcyclopropane-1-sulfonyl chloride
Reactant of Route 5
1-Methylcyclopropane-1-sulfonyl chloride
Reactant of Route 6
1-Methylcyclopropane-1-sulfonyl chloride

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